molecular formula C19H23N3O3 B6429194 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1705667-97-5

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B6429194
CAS RN: 1705667-97-5
M. Wt: 341.4 g/mol
InChI Key: MFBKRHSCKFOEKX-UHFFFAOYSA-N
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Description

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-oxo-3-phenylazepan-1-ylpropyl-TDP) is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been studied for its ability to act as a catalyst for organic reactions, as well as for its potential therapeutic properties. In

Scientific Research Applications

3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to act as a catalyst for various reactions, such as the synthesis of esters, amides, and lactams. In medicinal chemistry, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential therapeutic properties, such as its ability to inhibit the growth of cancer cells. In biochemistry, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential role in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 3-oxo-3-phenylazepan-1-ylpropyl-TDP is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the regulation of gene expression. Specifically, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play an important role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxo-3-phenylazepan-1-ylpropyl-TDP are not yet fully understood. However, this compound has been reported to have anti-cancer properties, as well as the potential to modulate gene expression. Specifically, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to induce apoptosis (cell death) in cancer cells, as well as to inhibit the growth of cancer cells. Additionally, this compound has been reported to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-oxo-3-phenylazepan-1-ylpropyl-TDP in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be produced in large quantities. Additionally, this compound is relatively stable, and can be stored for long periods of time. However, there are also some limitations to the use of 3-oxo-3-phenylazepan-1-ylpropyl-TDP in laboratory experiments. This compound is not water-soluble, and therefore cannot be used in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and therefore cannot be used in organic reactions.

Future Directions

The potential applications of 3-oxo-3-phenylazepan-1-ylpropyl-TDP are numerous, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the potential role of this compound in modulating gene expression. Finally, further research could be conducted to explore the potential applications of this compound in organic synthesis, such as its ability to act as a catalyst for various reactions.

Synthesis Methods

3-oxo-3-phenylazepan-1-ylpropyl-TDP can be synthesized in a two-step process. The first step involves the condensation of 3-phenylazepan-1-ylpropanoic acid with a base, such as sodium hydroxide, to form the corresponding amide. The second step involves the oxidation of the amide with a reagent such as pyridinium chlorochromate (PCC) to form 3-oxo-3-phenylazepan-1-ylpropyl-TDP. This synthesis method has been reported to be efficient and cost-effective, and requires relatively simple reagents and conditions.

properties

IUPAC Name

1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-17-9-12-21(19(25)20-17)13-10-18(24)22-11-5-4-8-16(14-22)15-6-2-1-3-7-15/h1-3,6-7,9,12,16H,4-5,8,10-11,13-14H2,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKRHSCKFOEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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